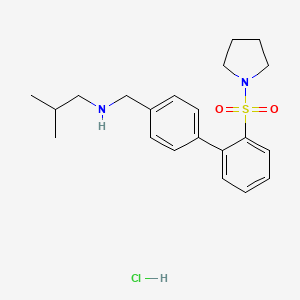

PF-4455242 hydrochloride

Description

Properties

IUPAC Name |

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNZYMZEVIVCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157432 | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322001-35-3 | |

| Record name | [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-4455242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4455242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-4455242 Hydrochloride: A Technical Guide on its Mechanism of Action as a Kappa-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4] Initially investigated for the treatment of bipolar depression, its development was halted due to unfavorable toxicological findings in preclinical studies.[1][5][6] Despite its discontinuation for clinical use, PF-4455242 remains a valuable tool for researchers studying the role of the KOR system in various physiological and pathological processes, including mood disorders, substance abuse, and pain. This document provides a comprehensive overview of the mechanism of action of PF-4455242, detailing its interaction with the KOR and the subsequent downstream signaling effects.

Core Mechanism of Action: Kappa-Opioid Receptor Antagonism

PF-4455242 functions as a competitive antagonist at the kappa-opioid receptor.[7] This means it binds to the KOR with high affinity, thereby preventing the endogenous ligand, dynorphin, and other KOR agonists from binding and activating the receptor.[8] The KOR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in a reduction of neuronal excitability. By blocking this activation, PF-4455242 effectively inhibits the canonical signaling pathway of the KOR.

The primary mechanism of action of PF-4455242 is its selective antagonism of the kappa-opioid receptor (KOR).[1][2][3][4] It exhibits a high affinity for the human KOR, with reported Ki values in the low nanomolar range.[1][3][9] Its selectivity for the KOR is significantly higher than for the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[1][9]

Signaling Pathway of KOR Antagonism by PF-4455242

References

- 1. PF-04455242 - Wikipedia [en.wikipedia.org]

- 2. PF-4455242 [medbox.iiab.me]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Quantitative PK-PD model-based translational pharmacology of a novel kappa opioid receptor antagonist between rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

PF-4455242 Hydrochloride: A Technical Whitepaper on its Kappa-Opioid Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2] Developed by Pfizer, it was investigated for the treatment of bipolar depression and other psychiatric disorders before its discontinuation in Phase I clinical trials due to unfavorable toxicology findings in animal studies.[1][3][4] This document provides a comprehensive technical overview of PF-4455242's pharmacological profile, focusing on its KOR antagonist activity. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The kappa-opioid receptor system is a key modulator of mood, stress, and reward pathways in the central nervous system.[5] Antagonism of the KOR has been identified as a promising therapeutic strategy for the treatment of depression, anxiety, and substance use disorders.[4] PF-4455242 emerged as a promising small molecule KOR antagonist with high affinity and selectivity.[1][2] This whitepaper will delve into the core pharmacological characteristics of PF-4455242, providing a technical guide for researchers in the field.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of PF-4455242

| Receptor | Ligand | Kᵢ (nM) | Species | Reference |

| Kappa (κ) | PF-4455242 | 1-3 | Human | [1] |

| Mu (μ) | PF-4455242 | 10-64 | Human | [1] |

| Delta (δ) | PF-4455242 | >4000 | Human | [1] |

Table 2: In Vitro Functional Activity of PF-4455242

| Assay | Parameter | Value | System | Reference |

| KOR Antagonism | Iₘₐₓ | ≈ 50% | - | [1] |

Table 3: In Vivo Efficacy of PF-4455242

| Model | Effect | ED₅₀ (mg/kg, s.c.) | Species | Reference |

| Mouse Tail Flick Test (vs. U-50,488) | Blockade of analgesia | 0.67 | Mouse | [6] |

| Mouse Forced Swim Test | Antidepressant-like effect | 3.2 (minimal effective dose) | Mouse | [6] |

| Cocaine-Seeking Behavior (CPP) | Prevention | 1 (pretreatment dose) | Mouse | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the KOR antagonist activity of PF-4455242.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of PF-4455242 for the kappa-, mu-, and delta-opioid receptors.

Materials:

-

Cell membranes expressing the human kappa-, mu-, or delta-opioid receptor.

-

Radioligand: [³H]-U-69,593 (for KOR), [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Prepare serial dilutions of PF-4455242 in binding buffer.

-

In a 96-well plate, add cell membranes (typically 50-100 µg of protein per well).

-

Add the appropriate radioligand at a concentration near its Kd.

-

Add the various concentrations of PF-4455242.

-

For non-specific binding, add a high concentration of a known non-labeled ligand (e.g., unlabeled U-69,593 for KOR).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of PF-4455242 and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of PF-4455242 to antagonize G-protein activation by a KOR agonist.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

A known KOR agonist (e.g., U-69,593).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Unlabeled GTPγS.

-

Glass fiber filters.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Prepare solutions of the KOR agonist and PF-4455242 in assay buffer.

-

In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

-

Add GDP to each well.

-

Add PF-4455242 at various concentrations, followed by a fixed concentration of the KOR agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of PF-4455242 concentration to determine its antagonist potency (IC₅₀ or Kₑ).

Mouse Forced Swim Test

This in vivo behavioral assay is used to assess the antidepressant-like effects of PF-4455242.[7][8][9][10][11]

Materials:

-

Male mice (e.g., C57BL/6).

-

This compound.

-

Vehicle solution.

-

A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

-

Video recording equipment.

Procedure:

-

Pre-test session (Day 1): Place each mouse individually into the cylinder of water for a 15-minute period.[7] This is to induce a state of behavioral despair.

-

After 15 minutes, remove the mice, dry them, and return them to their home cages.

-

Test session (Day 2): Administer PF-4455242 or vehicle to the mice (e.g., subcutaneously) 30-60 minutes before the test.

-

Place the mice back into the water-filled cylinders for a 5-6 minute test session.

-

Record the sessions for later analysis.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

-

A significant decrease in immobility time in the PF-4455242-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Stress-Induced Reinstatement of Cocaine Seeking

This in vivo model assesses the potential of PF-4455242 to prevent stress-induced relapse to drug-seeking behavior.[12][13][14][15][16]

Materials:

-

Rats or mice.

-

Cocaine hydrochloride.

-

This compound.

-

Vehicle solution.

-

Operant conditioning chambers equipped with levers and a drug delivery system.

-

A stressor (e.g., intermittent footshock).

Procedure:

-

Cocaine Self-Administration Training: Train the animals to self-administer cocaine by pressing a lever in the operant chamber.

-

Extinction Training: Once a stable response is established, replace the cocaine solution with saline. Continue the sessions until the lever-pressing behavior is significantly reduced (extinguished).

-

Reinstatement Test:

-

Administer PF-4455242 or vehicle to the animals.

-

Expose the animals to a brief, intermittent stressor (e.g., footshock).

-

Place the animals back into the operant chambers and record the number of lever presses on the previously active lever.

-

-

A significant reduction in stress-induced lever pressing in the PF-4455242-treated group compared to the vehicle group indicates that the compound can attenuate stress-induced relapse to cocaine seeking.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[17] The primary pathway involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] Additionally, the Gβγ subunits can modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] KOR activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[5]

References

- 1. PF-04455242 - Wikipedia [en.wikipedia.org]

- 2. PF-4455242 [medbox.iiab.me]

- 3. researchgate.net [researchgate.net]

- 4. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Using the rat forced swim test to assess antidepressant-like activity in rodents [pubmed.ncbi.nlm.nih.gov]

- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A method for psychosocial stress-induced reinstatement of cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Method for Psychosocial Stress-Induced Reinstatement of Cocaine Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stress-induced reinstatement of cocaine seeking is mediated by the kappa opioid system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stress-induced reinstatement of cocaine seeking is mediated by the kappa opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis of PF-4455242 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of PF-4455242 hydrochloride, a selective κ-opioid receptor (KOR) antagonist. The information presented herein is compiled from key literature and is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

PF-4455242, chemically named 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, is a potent and selective antagonist of the κ-opioid receptor.[1] Its development was aimed at exploring the therapeutic potential of KOR antagonism in various central nervous system disorders. This document details the synthetic pathway, experimental protocols, and relevant biological context.

Synthesis Pathway of this compound

The synthesis of PF-4455242 is a multi-step process that involves the construction of a biphenyl (B1667301) core, followed by the introduction of the sulfonamide and the amine side chain. The final step is a reductive amination to yield the target compound, which is then converted to its hydrochloride salt.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenylsulfonyl)pyrrolidine

To a solution of 2-bromobenzenesulfonyl chloride in dichloromethane (B109758) (DCM) is added triethylamine (B128534) (Et3N), followed by the dropwise addition of pyrrolidine at 0 °C. The reaction mixture is stirred at room temperature until completion. The crude product is then purified.

Step 2: Synthesis of 2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde

1-(2-Bromophenylsulfonyl)pyrrolidine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are dissolved in a mixture of dioxane and water. To this solution, potassium carbonate (K2CO3) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) are added. The mixture is heated at 80 °C under an inert atmosphere. After completion, the reaction is worked up and the product is purified by column chromatography.

Step 3: Synthesis of PF-4455242 (Free Base)

2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde and isobutylamine are dissolved in 1,2-dichloroethane (B1671644) (DCE). Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed. The product is isolated and purified.

Step 4: Formation of this compound

The purified free base of PF-4455242 is dissolved in a suitable solvent, and a solution of hydrogen chloride (HCl) in diethyl ether is added. The resulting precipitate is collected by filtration and dried to yield this compound as a white solid.

Quantitative Data Summary

| Step | Starting Material(s) | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromobenzenesulfonyl chloride, Pyrrolidine | Et3N | DCM | 0 to rt | 12 | ~95 |

| 2 | 1-(2-Bromophenylsulfonyl)pyrrolidine, 4-Formylphenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2, K2CO3 | Dioxane/H2O | 80 | 16 | ~80 |

| 3 | 2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde, Isobutylamine | NaBH(OAc)3 | DCE | rt | 4 | ~75 |

| 4 | PF-4455242 (Free Base) | HCl in Ether | - | rt | - | >95 |

Mechanism of Action: κ-Opioid Receptor Antagonism

PF-4455242 acts as a competitive antagonist at the κ-opioid receptor, which is a G protein-coupled receptor (GPCR). In its natural state, the binding of an agonist (e.g., dynorphin) to the KOR activates intracellular signaling pathways. As an antagonist, PF-4455242 binds to the receptor but does not elicit a functional response, thereby blocking the effects of endogenous or exogenous agonists.

Caption: Simplified signaling pathway of the κ-opioid receptor and the antagonistic action of PF-4455242.

References

The Discovery and Development of PF-4455242: A Kappa-Opioid Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4455242 is a selective, short-acting kappa-opioid receptor (KOR) antagonist that was under development by Pfizer for the treatment of bipolar depression, mood disorders, and substance abuse.[1][2][3] The rationale for its development was rooted in the understanding that the endogenous KOR system, activated by its ligand dynorphin (B1627789), plays a crucial role in the pathophysiology of stress, anhedonia, and depression. By blocking the KOR, PF-4455242 was designed to alleviate these symptoms. Preclinical studies demonstrated promising efficacy in animal models of depression and addiction. However, the development of PF-4455242 was discontinued (B1498344) in 2010 during Phase 1 clinical trials due to unfavorable toxicological findings in animals following long-term exposure.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and the experimental protocols utilized in the evaluation of PF-4455242.

Introduction: The Kappa-Opioid Receptor System as a Therapeutic Target

The kappa-opioid receptor (KOR) is a G protein-coupled receptor predominantly expressed in brain regions associated with mood, motivation, and stress responses.[4][5] Its endogenous ligand, dynorphin, is released under stressful conditions and contributes to aversive and dysphoric states.[6] Chronic activation of the KOR system is implicated in the negative affective states associated with stress-related psychiatric disorders. Consequently, antagonism of the KOR has emerged as a promising therapeutic strategy for the treatment of depression, anxiety, and substance use disorders.[6] PF-4455242 was developed as a potent and selective antagonist of the KOR, with the aim of mitigating the detrimental effects of an overactive KOR system.

Mechanism of Action

PF-4455242 functions as a competitive antagonist at the kappa-opioid receptor.[1] By binding to the KOR, it blocks the binding of the endogenous agonist dynorphin, thereby preventing the initiation of downstream signaling cascades that lead to dysphoria and other negative affective states.[6] The KOR is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4] By antagonizing these effects, PF-4455242 is believed to restore normal neuronal function in circuits disrupted by stress and dynorphin release.

Preclinical Pharmacology

The preclinical development of PF-4455242 involved a series of in vitro and in vivo studies to characterize its pharmacological profile, including binding affinity, functional activity, and efficacy in animal models.

In Vitro Binding and Functional Activity

The binding affinity of PF-4455242 for the human opioid receptors was determined using radioligand binding assays. These studies demonstrated high affinity and selectivity for the kappa-opioid receptor over the mu- and delta-opioid receptors.

Table 1: In Vitro Binding Affinity of PF-4455242 at Human Opioid Receptors

| Receptor | Binding Affinity (Ki, nM) |

| Kappa (κ) | 1–3[1] |

| Mu (μ) | 10–64[1] |

| Delta (δ) | >4000[1] |

Subsequent research has suggested that PF-4455242 may act as a moderately efficacious partial antagonist, with an Imax of approximately 50%.[1]

In Vivo Efficacy

The antidepressant and anti-addictive potential of PF-4455242 was evaluated in various rodent models.

Table 2: In Vivo Preclinical Efficacy of PF-4455242

| Experimental Model | Species | Endpoint | Efficacy of PF-4455242 |

| Forced Swim Test | Rat | Increased immobility time (depressive-like behavior) | Decreased immobility time[4][5] |

| Stress-Induced Reinstatement of Cocaine-Seeking | Animal Model | Reinstatement of drug-seeking behavior | Reversed reinstatement[1] |

| Spiradoline-Induced Prolactin Elevation | Animal Model | Elevation of plasma prolactin | Reversed elevation[1] |

Pharmacokinetics

Comprehensive pharmacokinetic data for PF-4455242 in dogs and monkeys are not publicly available. The available data focuses on studies in rats.

Table 3: Pharmacokinetic Parameters of PF-4455242 in Rats

| Parameter | Value |

| PK-PD Model-Based Ki Estimate | 414 ng/mL |

| Predicted Human Ki | 44.4 ng/mL |

| Estimated Human Ki (from clinical data) | 39.2 ng/mL |

Clinical Development and Discontinuation

PF-4455242 entered Phase 1 clinical trials for the treatment of bipolar depression.[1][3] However, the clinical development was halted in 2010 due to adverse toxicological findings in animals that had been exposed to the drug for three months.[1][3] Specific results from the Phase 1 clinical trial are not publicly available.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the evaluation of PF-4455242.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor.

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human kappa-, mu-, or delta-opioid receptor.

-

Incubation: The cell membranes are incubated with a fixed concentration of a specific radiolabeled opioid ligand (e.g., [³H]U-69,593 for KOR) and varying concentrations of the unlabeled test compound (PF-4455242).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Tail-Flick Test

This is a common behavioral assay to assess nociception and the efficacy of analgesics.

-

Apparatus: A tail-flick analgesia meter is used, which consists of a radiant heat source.

-

Procedure: The mouse or rat is gently restrained, and its tail is positioned over the radiant heat source. The latency to a tail-flick response is measured automatically. A cut-off time is set to prevent tissue damage.

-

Drug Administration: The test compound (e.g., a KOR agonist) and the antagonist (PF-4455242) are administered at specified times before the test.

-

Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect. The ability of an antagonist to reverse this effect is a measure of its potency.

Forced Swim Test

This test is widely used to screen for antidepressant-like activity in rodents.

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure: The rat or mouse is placed in the cylinder for a predetermined period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded. A pre-test session is often conducted 24 hours prior to the actual test.[7]

-

Drug Administration: The test compound (PF-4455242) or vehicle is administered prior to the test session.

-

Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by its endogenous ligand, dynorphin, particularly under conditions of stress, initiates a signaling cascade that is associated with negative affective states. This pathway involves the transcription factor CREB (cAMP response element-binding protein).[6]

Caption: KOR signaling pathway initiated by stress.

Drug Discovery and Preclinical Evaluation Workflow

The development of PF-4455242 followed a standard preclinical drug discovery workflow, from initial screening to in vivo efficacy testing.

Caption: Preclinical development workflow for PF-4455242.

Conclusion

PF-4455242 represents a significant effort in the development of selective KOR antagonists for the treatment of psychiatric disorders. Its discovery and preclinical evaluation provided valuable insights into the therapeutic potential of targeting the KOR system. While its development was ultimately halted due to toxicity concerns, the research surrounding PF-4455242 has contributed to a deeper understanding of the role of the KOR in stress and mood regulation and continues to inform the development of next-generation KOR-targeted therapeutics. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

- 1. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. PF-04455242 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Scholars@Duke publication: Antidepressant-like effects of kappa-opioid receptor antagonists in the forced swim test in rats. [scholars.duke.edu]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: PF-4455242 Hydrochloride Binding Affinity for Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of PF-4455242 hydrochloride at opioid receptors. The information is compiled from key pharmacological studies to assist researchers and drug development professionals in understanding the molecular interactions and signaling pathways of this compound.

Executive Summary

PF-4455242 is a high-affinity, selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] It exhibits a significantly lower affinity for the mu-opioid receptor (MOR) and negligible affinity for the delta-opioid receptor (DOR).[1][2] Developed by Pfizer, PF-04455242 was investigated for the treatment of bipolar depression but its development was discontinued (B1498344) in early clinical trials.[1][4] Functionally, it acts as an antagonist, blocking the effects of KOR agonists.[2]

Quantitative Binding Affinity Data

The binding affinity of PF-4455242 for human opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor Subtype | Mean Ki (nM) | Species | Reference |

| Kappa (κ) Opioid Receptor | 3 | Human | [2][4] |

| Mu (μ) Opioid Receptor | 64 | Human | [2][4] |

| Delta (δ) Opioid Receptor | >4000 | Human | [2][4] |

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional activity of PF-4455242 at opioid receptors, primarily based on the research by Grimwood S, et al. (2011).

Radioligand Displacement Binding Assay

This assay determines the affinity of an unlabeled compound (PF-4455242) by measuring its ability to displace a radiolabeled ligand from its receptor.

3.1.1 Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptor were used.

-

Culture Conditions: Cells were cultured in appropriate media and conditions to ensure optimal receptor expression.

-

Membrane Preparation:

-

Cells were harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant was centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet was washed and resuspended in a suitable assay buffer.

-

Protein concentration was determined using a standard method, such as the Bradford assay.

-

3.1.2 Binding Assay Protocol

-

Radioligands:

-

KOR: [³H]U-69,593 was used as the radioligand.

-

MOR & DOR: Specific radioligands for these receptors were utilized (details to be confirmed from the primary literature).

-

-

Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing MgCl₂.

-

Procedure:

-

In a 96-well plate, cell membranes (containing a specific amount of protein) were incubated with the radioligand and varying concentrations of PF-4455242.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

-

The mixture was incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters was measured using liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ (concentration of PF-4455242 that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis of the competition binding data. The Ki was then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to stimulate or inhibit G-protein activation by the receptor.

3.2.1 Assay Principle

Agonist binding to a G-protein coupled receptor (GPCR) like the KOR promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the measurement of this activation as it accumulates on the Gα subunit. Antagonists are identified by their ability to block agonist-stimulated [³⁵S]GTPγS binding.

3.2.2 Assay Protocol

-

Materials:

-

Membranes from CHO cells expressing the human KOR (CHO-hKOR).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

A known KOR agonist (e.g., U-69,593).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

-

Procedure:

-

CHO-hKOR cell membranes were pre-incubated with GDP in the assay buffer.

-

Varying concentrations of PF-4455242 were added, followed by a fixed concentration of the KOR agonist.

-

The reaction was initiated by the addition of [³⁵S]GTPγS.

-

The mixture was incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction was terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS was quantified by scintillation counting.

-

-

Data Analysis: The ability of PF-4455242 to inhibit the agonist-stimulated [³⁵S]GTPγS binding was analyzed to determine its antagonist potency (IC₅₀ or Ke).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for the radioligand displacement binding assay.

Caption: GTPγS binding assay principle and experimental workflow.

References

Pharmacological Profile of PF-4455242 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4455242 hydrochloride is a selective, orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1][2][3] It was under development by Pfizer for the potential treatment of bipolar depression but was discontinued (B1498344) in early clinical trials due to unfavorable toxicological findings in animals.[1][4] Despite its discontinuation for clinical use, PF-4455242 remains a valuable research tool for elucidating the role of the KOR system in various physiological and pathological processes, including mood disorders, addiction, and pain. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, in vivo efficacy, and detailed experimental methodologies for its characterization.

Introduction

The kappa-opioid receptor (KOR) and its endogenous ligand, dynorphin, are key components of the endogenous opioid system. Activation of the KOR is associated with dysphoria, anhedonia, and pro-depressive-like effects, making KOR antagonists a promising therapeutic strategy for mood and substance use disorders.[4][5] PF-4455242 was developed as a potent and selective KOR antagonist to investigate this therapeutic hypothesis.[2] This document serves as a technical resource for researchers utilizing PF-4455242, summarizing its pharmacological properties and providing detailed protocols for its experimental evaluation.

Pharmacological Profile

Binding Affinity and Selectivity

PF-4455242 exhibits high affinity for the human kappa-opioid receptor with approximately 10- to 20-fold selectivity over the mu-opioid receptor (MOR) and negligible affinity for the delta-opioid receptor (DOR).[1][6] Initially characterized as a neutral antagonist, subsequent studies revealed it to be a partial antagonist with a maximal inhibition of approximately 50%.[1]

Table 1: Receptor Binding Affinities (Ki) of PF-4455242

| Receptor | Ki (nM) | Species | Reference |

| Kappa Opioid Receptor (KOR) | 1 - 3 | Human | [1][6] |

| Mu Opioid Receptor (MOR) | 10 - 64 | Human | [1][6] |

| Delta Opioid Receptor (DOR) | > 4000 | Human | [1][6] |

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of PF-4455242 in various animal models. It has been shown to reverse the analgesic and prolactin-elevating effects of KOR agonists.[1] Furthermore, PF-4455242 has exhibited antidepressant-like effects in models such as the forced swim test and the social defeat stress model.[4][7] It has also been shown to reverse stress-induced reinstatement of cocaine-seeking behavior.[1]

Table 2: In Vivo Efficacy of PF-4455242

| Animal Model | Effect | Species | Reference |

| Mouse Tail-Flick Assay | Reversed spiradoline-induced analgesia (ID50 = 1.5 mg/kg) | Mouse | [6] |

| Forced Swim Test | Antidepressant-like effects | Mouse | [4] |

| Social Defeat Stress | Antidepressant-like effects | Mouse | [4] |

| Cocaine Reinstatement | Reversed stress-induced cocaine-seeking | Rat | [1] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of PF-4455242 for the kappa-opioid receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells) are prepared by homogenization and centrifugation.

-

Incubation: In a final volume of 1 mL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), incubate the cell membranes (approximately 20-50 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]U-69,593 at a concentration near its Kd) and varying concentrations of this compound.

-

Non-specific Binding: To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-labeled KOR ligand (e.g., 10 µM U-69,593) is included.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of PF-4455242 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Forced Swim Test (Mouse)

This protocol is used to assess the antidepressant-like effects of PF-4455242.

Methodology:

-

Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Animal Acclimation: Mice are brought to the testing room at least 1 hour before the experiment to acclimate.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes).

-

Test Procedure: Gently place each mouse into the cylinder of water. The total duration of the test is 6 minutes.

-

Behavioral Scoring: The behavior of the mouse is recorded, typically by a trained observer or using an automated video tracking system. The key behavior measured is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. A significant decrease in immobility time in the PF-4455242-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Signaling Pathway

As a KOR antagonist, PF-4455242 blocks the signaling cascade initiated by the binding of endogenous dynorphins or exogenous KOR agonists. KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

Activation of KOR by an agonist leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, leading to an increase in potassium conductance and a decrease in calcium conductance. These signaling events ultimately result in the modulation of neuronal excitability and neurotransmitter release. PF-4455242, by blocking the initial binding of agonists to the KOR, prevents these downstream signaling events.

Conclusion

This compound is a well-characterized, selective kappa-opioid receptor antagonist. While its clinical development was halted, it remains an indispensable tool for preclinical research aimed at understanding the role of the KOR system in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of PF-4455242 in a research setting and to support the ongoing investigation into the therapeutic potential of KOR antagonism.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 3. mdpi.com [mdpi.com]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Tail-flick test [protocols.io]

PF-4455242 Hydrochloride: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of PF-4455242 hydrochloride, a selective κ-opioid receptor (KOR) antagonist. The document also details its mechanism of action through a schematic of the KOR signaling pathway and outlines a general experimental workflow for determining compound solubility. PF-4455242 was under investigation by Pfizer for the treatment of bipolar depression, among other conditions, but its development was discontinued (B1498344) in early clinical trials.[1]

Solubility Profile

Table 1: Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[2] |

| Water | Not specified |

| Ethanol (B145695) | Not specified |

Experimental Protocols for Solubility Determination

While a specific, published protocol for determining the solubility of this compound is not available, a general experimental workflow for assessing the solubility of small molecule compounds is described below. This protocol is based on standard laboratory practices.

General Workflow for Kinetic Solubility Assessment

A common high-throughput method for assessing kinetic solubility involves the use of DMSO stock solutions.

-

Preparation of Stock Solution: A concentrated stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: A small aliquot of each DMSO concentration is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: The presence of precipitate is measured. Common methods include:

-

Nephelometry: Measures the scattering of light caused by insoluble particles.

-

UV-Vis Spectroscopy: Measures the absorbance of the solution after filtering out any precipitate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

-

-

Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that remains in solution under the assay conditions.

Mechanism of Action: κ-Opioid Receptor Antagonism

PF-4455242 acts as a selective antagonist of the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[3][4] The endogenous ligands for KORs are dynorphins. The activation of KOR by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release. These effects are associated with analgesia but also with dysphoria and other undesirable side effects.

As an antagonist, PF-4455242 binds to the KOR but does not activate it. By occupying the receptor, it blocks the binding and subsequent signaling of endogenous agonists like dynorphins or exogenous KOR agonists. This blockade can reverse the physiological effects mediated by KOR activation. The therapeutic potential of KOR antagonists is being explored for conditions such as depression, anxiety, and substance use disorders.

References

- 1. PF-04455242 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of PF-4455242 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in mood, addiction, and pain.[1][2] Developed by Pfizer, it was investigated for the treatment of bipolar depression and substance abuse disorders.[3][4] Although its clinical development was discontinued, PF-4455242 remains a valuable tool for preclinical research into the function of the KOR system.[3] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, selectivity, and functional antagonism, presented with detailed experimental protocols and visual representations of key pathways and workflows.

Data Presentation

Table 1: Receptor Binding Affinity of PF-4455242

| Receptor | Species | Radioligand | Kᵢ (nM) | Reference |

| Kappa (KOR) | Human | [³H]U-69,593 | 3.0 | [2] |

| Rat | [³H]CI-977 | 21 | [2] | |

| Mouse | [³H]CI-977 | 22 | [2] | |

| Mu (MOR) | Human | [³H]DAMGO | 64 | [2] |

| Delta (DOR) | Human | [³H]DPDPE | > 4000 | [2] |

Table 2: In Vivo Antagonist Potency of PF-4455242

| Assay | Agonist | Species | ID₅₀ (mg/kg) | Reference |

| Tail-Flick Analgesia | Spiradoline (KOR) | Rat | 1.5 | [2] |

| Tail-Flick Analgesia | Morphine (MOR) | Rat | 9.8 | [2] |

| Inhibition of ex vivo [³H]CI-977 binding (KOR) | - | Rat | 2.0 | [2] |

| Inhibition of ex vivo [³H]DAMGO binding (MOR) | - | Rat | 8.6 | [2] |

| Reversal of Spiradoline-induced Prolactin Release | Spiradoline (KOR) | Rat | 2.3 | [2] |

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor (KOR), a Gi/o-coupled G protein-coupled receptor (GPCR), by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This pathway can also involve the activation of mitogen-activated protein kinase (MAPK) cascades, such as the p38 and JNK pathways. PF-4455242 acts as an antagonist, blocking the binding of agonists and preventing the initiation of this signaling cascade.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a GPCR antagonist like PF-4455242 typically follows a tiered approach, starting with binding assays to determine affinity and selectivity, followed by functional assays to confirm antagonism and elucidate its mechanism of action.

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO-hKOR)

-

Radioligand (e.g., [³H]U-69,593 for KOR)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., unlabeled U-69,593)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand, and either PF-4455242, vehicle, or non-specific binding control.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of PF-4455242 using competitive binding analysis software.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist, and the ability of an antagonist to block this activation.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO-hKOR)

-

[³⁵S]GTPγS

-

KOR agonist (e.g., U-69,593)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

Non-specific binding control (unlabeled GTPγS)

Procedure:

-

Pre-incubate cell membranes with PF-4455242 or vehicle for a defined period (e.g., 15 minutes) at 30°C.

-

Add a mixture of the KOR agonist, [³⁵S]GTPγS, and GDP to initiate the reaction.

-

Incubate for a further period (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the ability of PF-4455242 to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate its functional antagonist constant (Kb).

Tango™ β-Arrestin Recruitment Assay

This cell-based reporter gene assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.

Materials:

-

U2OS cells stably co-expressing the KOR fused to a transcription factor (e.g., GAL4-VP16) and a β-arrestin-protease fusion protein.

-

KOR agonist (e.g., U-50,488)

-

This compound

-

Cell culture medium and reagents

-

LiveBLAzer™-FRET B/G Substrate

Procedure:

-

Plate the Tango™ KOR-bla U2OS cells in a 384-well plate and incubate overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle for a defined period.

-

Add the KOR agonist at a concentration that elicits a robust response (e.g., EC₈₀).

-

Incubate for a specified time (e.g., 5 hours) to allow for β-lactamase reporter gene expression.

-

Add the LiveBLAzer™-FRET B/G Substrate to each well.

-

Incubate for 2 hours at room temperature in the dark.

-

Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.

-

Calculate the emission ratio to determine β-lactamase activity and the inhibitory effect of PF-4455242.

Conclusion

The in vitro characterization of this compound reveals it to be a high-affinity and selective antagonist of the kappa-opioid receptor. The data generated from binding and functional assays provide a comprehensive understanding of its pharmacological profile. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers utilizing PF-4455242 as a pharmacological tool to investigate the physiological and pathological roles of the KOR system. Although its clinical development has ceased, the well-defined in vitro properties of PF-4455242 solidify its importance in ongoing preclinical research.

References

- 1. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PF-04455242 - Wikipedia [en.wikipedia.org]

- 4. Structure based discovery of new antagonist and biased agonist chemotypes for the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

PF-4455242 Hydrochloride: A Technical Whitepaper on a Selective Kappa-Opioid Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04455242 is a novel, orally active, small molecule antagonist of the kappa-opioid receptor (KOR) developed by Pfizer.[1][2] It exhibits high affinity and selectivity for the KOR over other opioid receptors.[3][4][5] Initially investigated for the treatment of bipolar depression, its development was discontinued (B1498344) in 2010 during Phase I clinical trials due to unfavorable long-term toxicology findings in animal studies.[1][3][6] Despite its discontinuation, PF-04455242 remains a significant research tool for understanding the role of the KOR system in mood disorders and addiction.[5][6][7] Preclinical studies demonstrated its efficacy in animal models of depression and stress, and it effectively reversed the effects of KOR agonists.[3][5][6] This document provides a comprehensive technical overview of PF-04455242, including its pharmacological profile, detailed experimental methodologies, and relevant signaling pathways.

Pharmacological Profile

PF-04455242, chemically known as 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine, was identified as a potent and selective KOR antagonist.[3][8] Its pharmacological activity is characterized by its high binding affinity for the KOR and its functional antagonism in both in vitro and in vivo models.

Receptor Binding Affinity

PF-04455242 demonstrates a high affinity for the human kappa-opioid receptor, with approximately 20-fold selectivity over the mu-opioid receptor (MOR) and negligible affinity for the delta-opioid receptor (DOR).[4][5]

Table 1: Receptor Binding Affinity (Ki) of PF-04455242

| Receptor Target | Species | Binding Affinity (Ki) |

|---|---|---|

| Kappa (KOR) | Human | 3.0 nM[4][5] |

| Kappa (KOR) | Rat | 21 nM[5] |

| Kappa (KOR) | Mouse | 22 nM[5] |

| Mu (MOR) | Human | 64 nM[4][5] |

| Delta (DOR) | Human | > 4000 nM[3][4] |

Functional Activity

While initially described as a neutral antagonist, subsequent research revealed that PF-04455242 acts as a partial antagonist at the KOR, with a maximal blockade of the U-69,593 agonist response plateauing at approximately 50%.[3] It is considered a "short-acting" antagonist, distinguishing it from irreversible antagonists like JDTic.[3] In vivo, it effectively blocks the pharmacological effects of KOR agonists.

In Vivo Efficacy & Preclinical Findings

PF-04455242 demonstrated significant therapeutic potential in various preclinical models. It reversed the analgesic and prolactin-elevating effects induced by the KOR agonist spiradoline.[3][5][9] Furthermore, it showed antidepressant-like efficacy in the mouse forced-swim test and attenuated the behavioral effects of stress in the mouse social defeat assay.[5][6][10] It also showed potential for treating addiction by preventing the reinstatement of cocaine-seeking behavior.[3][5]

Table 2: In Vivo Antagonist and Behavioral Activity of PF-04455242

| Assay | Model/Species | Agonist (if applicable) | Measured Effect | PF-04455242 Potency (ID50 / Effective Dose) |

|---|---|---|---|---|

| Tail-Flick Analgesia | Rat | Spiradoline (KOR agonist) | Reversal of Analgesia | 1.5 mg/kg[4][5] |

| Tail-Flick Analgesia | Rat | Morphine (MOR agonist) | Reversal of Analgesia | 9.8 mg/kg[4] |

| Prolactin Release | Rat | Spiradoline | Inhibition of Prolactin Elevation | 2.3 mg/kg[5] |

| Ex Vivo Receptor Occupancy | Rat | [3H]CI-977 (KOR) | Inhibition of Binding | 2.0 mg/kg[5] |

| Ex Vivo Receptor Occupancy | Rat | [3H]DAMGO (MOR) | Inhibition of Binding | 8.6 mg/kg[5] |

| Forced Swim Test | Mouse | N/A | Antidepressant-like Effect (Reduced Immobility) | 3.2 mg/kg (minimal effective dose)[10] |

| Conditioned Place Preference | Mouse | Cocaine | Prevention of Reinstatement | 1.0 mg/kg[10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize PF-04455242.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]

Objective: To determine the equilibrium dissociation constant (Ki) of PF-04455242 for KOR, MOR, and DOR.

Materials:

-

Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing the human KOR, MOR, or DOR.[13]

-

Radioligand: A high-affinity radiolabeled ligand, e.g., [3H]diprenorphine or a receptor-specific ligand like [3H]CI-977 for KOR.[5][14]

-

Test Compound: PF-04455242 hydrochloride dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[15]

-

Filtration Apparatus: A 96-well cell harvester (e.g., Brandel or PerkinElmer) with glass fiber filters (e.g., Whatman GF/B or GF/C).[13][15]

-

Scintillation Counter: Liquid scintillation counter for detecting radioactivity.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.[15][16]

-

Assay Setup: In a 96-well plate, incubate the membrane preparation (e.g., 50-120 µg protein) with a fixed concentration of the radioligand and varying concentrations of PF-04455242.[11][15]

-

Incubation: Plates are incubated, typically for 60 minutes at 25°C or 30°C, to allow the binding to reach equilibrium.[13][15]

-

Separation: The reaction is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer.[11][15]

-

Quantification: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.[11]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from total binding to yield specific binding. The concentration of PF-04455242 that inhibits 50% of the specific radioligand binding (IC50) is calculated using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]

[35S]GTPγS Functional Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[16] For an antagonist, the assay measures the ability to block agonist-stimulated [35S]GTPγS binding.

Objective: To determine the functional antagonist activity of PF-04455242 at the KOR.

Materials:

-

Membrane Preparations: As described in the binding assay.

-

Reagents: [35S]GTPγS, GDP, a standard KOR agonist (e.g., U-50,488 or U-69,593), and PF-04455242.[13][17]

-

Assay Buffer: Typically 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[13]

Procedure:

-

Assay Setup: In a 96-well plate, membrane preparations (5-10 µg protein) are pre-incubated with GDP (typically 10-30 µM) and varying concentrations of the antagonist (PF-04455242).[13][18]

-

Agonist Stimulation: A fixed concentration of the KOR agonist (typically at its EC80) is added to the wells to stimulate G-protein activation.

-

Initiation of Reaction: The binding reaction is initiated by adding [35S]GTPγS (e.g., 0.05 nM).[13]

-

Incubation: The plate is incubated at 25°C or 30°C for 60 minutes.[13]

-

Termination and Detection: The reaction is terminated by rapid filtration, and radioactivity is counted as described in the radioligand binding assay.

-

Data Analysis: The ability of PF-04455242 to inhibit the agonist-stimulated [35S]GTPγS binding is plotted against its concentration to determine the IC50 value, which reflects its functional antagonist potency.

Mouse Forced Swim Test (Porsolt Test)

This is a widely used behavioral test to screen for antidepressant-like activity in rodents.[19][20] The test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant compounds.[19][21]

Objective: To assess the antidepressant-like effects of PF-04455242.

Apparatus:

-

A transparent cylindrical container (e.g., 20 cm diameter, 30-50 cm height).[19][22]

-

The cylinder is filled with water (24-25°C) to a depth (e.g., 15 cm) where the mouse cannot touch the bottom with its tail or hind limbs.[19][21]

Procedure:

-

Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

-

Drug Administration: PF-04455242 or vehicle is administered at a specified time before the test (e.g., 30-60 minutes prior).

-

Test Session: Each mouse is gently placed into the water-filled cylinder for a single 6-minute session.[22][23]

-

Behavioral Recording: The entire session is recorded by a video camera for later analysis. The experimenter should remain out of the animal's sight.[19]

-

Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The last 4 minutes of the 6-minute test are typically analyzed. The primary measure is the duration of immobility, defined as the time the mouse spends floating passively or making only small movements necessary to keep its head above water.[23]

-

Data Analysis: The total time spent immobile is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Visualizations: Pathways and Workflows

KOR Signaling Pathway and Antagonism

The kappa-opioid receptor is a canonical Gi/o-coupled GPCR.[24] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, activation of inwardly rectifying potassium channels (GIRKs), and inhibition of voltage-gated calcium channels.[24][25][26] This cascade results in a net reduction in neuronal excitability. PF-04455242 acts by competitively binding to the KOR, thereby preventing the endogenous agonist (dynorphin) or exogenous agonists from initiating this signaling pathway.[7]

Caption: KOR antagonist PF-04455242 blocks agonist-induced G-protein signaling.

Experimental Workflow for KOR Antagonist Characterization

The characterization of a novel KOR antagonist like PF-04455242 follows a logical progression from in vitro screening to in vivo functional and behavioral assessment.

Caption: A typical discovery and development workflow for a KOR antagonist.

Conclusion

PF-04455242 is a well-characterized, selective kappa-opioid receptor antagonist that served as a valuable tool in preclinical research. With high affinity for the KOR and demonstrated efficacy in animal models relevant to depression, stress, and addiction, it highlighted the therapeutic potential of KOR antagonism.[3][6][7] Although its clinical development was halted due to safety concerns in long-term animal studies, the data generated from its investigation continue to inform the ongoing development of new KOR-targeted therapeutics for neuropsychiatric disorders.[3][6]

References

- 1. PF-4455242 [medbox.iiab.me]

- 2. PF 4455242 - AdisInsight [adisinsight.springer.com]

- 3. PF-04455242 - Wikipedia [en.wikipedia.org]

- 4. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative PK-PD model-based translational pharmacology of a novel kappa opioid receptor antagonist between rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. animal.research.wvu.edu [animal.research.wvu.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 24. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]

- 26. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Short-Acting Properties of PF-4455242 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: PF-4455242 is an experimental, orally bioavailable small molecule developed by Pfizer as a selective antagonist of the κ-opioid receptor (KOR).[1][2] It was investigated primarily for the treatment of bipolar depression, with additional preclinical studies exploring its potential for depression and substance abuse disorders.[2][3][4] A key characteristic of PF-4455242 is its "short-acting" or "non-inactivating" nature, distinguishing it from earlier, long-acting KOR antagonists.[1][5] Despite reaching Phase I clinical trials, its development was discontinued (B1498344) in 2010 due to unfavorable long-term toxicological findings in animal studies.[1][2][3] This guide provides a detailed overview of its mechanism, pharmacokinetic/pharmacodynamic profile, and the experimental basis for its characterization as a short-acting antagonist.

Mechanism of Action

PF-4455242 functions as a competitive antagonist at the κ-opioid receptor. The KOR system, along with its endogenous ligand dynorphin (B1627789), is heavily implicated in the neurobiology of stress, mood, and addiction.[3][6] Activation of KOR is generally associated with negative affective states like dysphoria and anhedonia, and it functionally opposes the rewarding effects mediated by the μ-opioid receptor (MOR).[6]

By blocking the KOR, PF-4455242 prevents dynorphin from binding and activating the receptor, thereby mitigating stress-induced and reward-related behaviors.[1][3] Initially characterized as a neutral antagonist, subsequent research has refined its profile to that of a moderately efficacious partial antagonist (Imax ≈ 50%).[1] Its selectivity is a key feature, showing a 10- to 20-fold higher affinity for the KOR compared to the MOR, and negligible affinity for the δ-opioid receptor (DOR).[1]

Caption: KOR antagonism by PF-4455242.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative data for PF-4455242, compiled from preclinical and clinical studies.

Table 1: Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) | Selectivity vs. KOR | Source |

|---|---|---|---|

| Human κ-Opioid Receptor (KOR) | 1–3 nM | - | [1] |

| Human μ-Opioid Receptor (MOR) | 10–64 nM | ~10-20 fold lower | [1] |

| Human δ-Opioid Receptor (DOR) | > 4,000 nM | Negligible |[1] |

Table 2: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK-PD) Parameters

| Parameter | Species | Value | Notes | Source |

|---|---|---|---|---|

| Blockade of U-50,488 Analgesia (ED50) | Mouse | 0.67 mg/kg (s.c.) | Blocks effects of a KOR agonist. | [4] |

| Blockade of Morphine Analgesia (ED50) | Mouse | 12 mg/kg (s.c.) | Demonstrates in-vivo MOR antagonism at higher doses. | [4] |

| Antidepressant-like Efficacy (MED) | Mouse | 3.2 mg/kg (s.c.) | Minimal effective dose in forced swim test. | [4] |

| PK-PD Model Estimated Ki | Rat | 414 ng/mL | Based on spiradoline-induced prolactin elevation. | [7] |

| Predicted PK-PD Model Ki | Human | 44.4 ng/mL | Predicted from rat data. | [7] |

| Estimated PK-PD Model Ki | Human | 39.2 ng/mL | Estimated from clinical data (spiradoline challenge). | [7] |

| Brain/Plasma Ratio (AUC 0-4h) | Rat | ~1 | Good blood-brain barrier penetration. | [4] |

| Clearance Profile | Rat | High | - | [4] |

| Clearance Profile | Dog, Monkey | Moderate | - | [4] |

| Clearance Profile | Human Hepatocytes | Moderate | In vitro data. |[4] |

Experimental Protocols & Evidence

KOR Target Engagement: The Spiradoline Challenge

A key experimental model used to confirm the mechanism of action and build a translational PK-PD model for PF-4455242 involved a challenge with the KOR agonist spiradoline. Activation of KOR in the pituitary gland stimulates prolactin release, which can be measured in the plasma as a reliable biomarker of KOR agonism.[7] The protocol was applied in both rats and humans.

Protocol:

-

Subjects: Male Sprague-Dawley rats; healthy human volunteers.[7]

-

Antagonist Administration: Subjects receive a single oral dose of PF-4455242 (e.g., 18 mg and 30 mg in humans) or placebo.[7]

-

Agonist Challenge: After a set time for PF-4455242 to reach target tissues, the KOR agonist spiradoline is administered.

-

Biomarker Measurement: Blood samples are collected over a time course. Plasma prolactin levels are measured.

-

Endpoint: The primary endpoint is the extent to which pretreatment with PF-4455242 blocks or reverses the expected rise in prolactin induced by spiradoline.[7]

This study successfully demonstrated that PF-4455242 reversed the spiradoline-induced prolactin response in both species, confirming target engagement and allowing for the development of a PK-PD model that accurately predicted the clinical response from preclinical data.[7]

Caption: Experimental workflow for the spiradoline challenge.

Preclinical Models of Mood and Addiction

PF-4455242 demonstrated efficacy in animal models predictive of antidepressant and anti-addictive properties:

-

Forced Swim Test: In mice, it showed antidepressant-like effects.[3][4]

-

Social Defeat Stress: The compound reduced immobile postures in mice subjected to social defeat stress.[3][4]

-

Cocaine-Seeking Behavior: It reversed stress-induced reinstatement of cocaine-seeking behavior in animal models.[1][4]

Molecular Basis for Short Duration of Action

The duration of action of KOR antagonists has been linked to their ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Prototypical, long-acting antagonists like nor-BNI produce a long-lasting blockade (weeks to months) that is correlated with sustained JNK activation.[5][8] This effect is thought to be a consequence of ligand-directed signaling or "biased agonism," where the antagonist blocks G-protein signaling but activates a separate pathway.[5]

In contrast, PF-4455242 is a short-acting antagonist and does not cause a significant increase in phosphorylated JNK.[5] Its duration of action is therefore more directly related to its pharmacokinetic properties rather than persistent downstream signaling changes.

Caption: JNK signaling and KOR antagonist duration.

Conclusion